2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide is an organic compound with a complex structure It features a chlorophenoxy group and a diethylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2,6-diethylphenylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenolic derivatives or ethers.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide
- 2-(4-fluorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide
- 2-(4-methylphenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide
Uniqueness
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-5-14-8-7-9-15(6-2)18(14)22-19(23)20(3,4)24-17-12-10-16(21)11-13-17/h7-13H,5-6H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZFLXMZBJAEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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